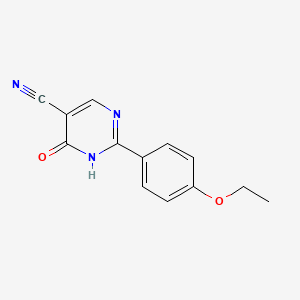

2-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Description

2-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a pyrimidine-5-carbonitrile derivative characterized by a 4-ethoxyphenyl substituent at position 4 and a ketone group at position 6.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-2-18-11-5-3-9(4-6-11)12-15-8-10(7-14)13(17)16-12/h3-6,8H,2H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFBMNFSDHGUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC=C(C(=O)N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Condensation Reaction: One common method involves the condensation of ethoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction mixture is heated to facilitate the formation of the pyrimidine ring.

Cyclization Reaction: Another approach involves the cyclization of a suitable precursor, such as an ethoxyphenyl-substituted β-ketoester, with guanidine under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with precise temperature and pressure controls to ensure consistent product quality. The choice of solvent, catalyst, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be employed to convert the cyano group to an amine.

Substitution: Substitution reactions at the ethoxyphenyl group can introduce different functional groups, expanding the compound's utility.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

Reduction Products: Amines derived from the reduction of the cyano group.

Substitution Products: Derivatives with different substituents on the ethoxyphenyl group.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Dihydropyrimidines, including the compound , are known for their wide range of biological activities, including:

1.1 Anticancer Activity

- Dihydropyrimidine derivatives have been investigated for their anticancer properties. Studies have shown that modifications in the dihydropyrimidine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with specific substitutions have demonstrated significant activity against breast cancer and lung cancer cells, with IC50 values in the low micromolar range .

- A notable study highlighted the synthesis of a series of pyrimidine derivatives that exhibited promising anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

1.2 Antihypertensive Effects

- The antihypertensive potential of dihydropyrimidine derivatives has been documented extensively. Research indicates that specific structural modifications can lead to compounds that effectively lower blood pressure by acting as calcium channel blockers or through other mechanisms .

- For example, a study synthesized novel dihydropyrimidines and evaluated their efficacy in reducing systolic blood pressure in animal models, demonstrating significant antihypertensive effects compared to standard treatments .

1.3 Anti-inflammatory Properties

- The anti-inflammatory activity of dihydropyrimidines has also been explored. Compounds similar to 2-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile have shown effectiveness in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its biological activity:

2.1 Synthetic Pathways

- The synthesis of this compound typically involves multi-step reactions starting from easily available precursors. Various methods have been reported for the efficient synthesis of dihydropyrimidines, often employing cyclocondensation reactions .

2.2 Structure-Activity Relationship

- The pharmacological profile of dihydropyrimidines is highly dependent on the substituents on the pyrimidine ring. For instance, the presence of electron-donating groups at specific positions has been correlated with increased potency against cancer cells and improved antihypertensive effects .

Case Studies and Research Findings

Several studies provide insight into the applications of this compound:

Mechanism of Action

The mechanism by which 2-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the pyrimidine ring play crucial roles in binding to enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent Comparison of Pyrimidine-5-carbonitrile Derivatives

The ethoxy group in the target compound differs from methoxy or chloro substituents in terms of steric bulk and electron-donating capacity, which may enhance lipophilicity and membrane permeability compared to smaller substituents .

Physicochemical and Structural Properties

- Crystallography : Derivatives with bulky substituents (e.g., 4-nitrophenylmethylsulfanyl) adopt L-shaped conformations in centrosymmetric space groups, as seen in X-ray studies . The ethoxy group’s flexibility may alter crystal packing compared to rigid substituents like methoxy.

Biological Activity

2-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a compound belonging to the dihydropyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H12N2O2

- Molecular Weight : 232.25 g/mol

- SMILES Notation :

CCOC1=NC(=O)C(=C(C1=O)C#N)C2=CC=CC=C2

This compound features a pyrimidine ring with an ethoxy group and a cyano group, contributing to its unique biological profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound were evaluated for their efficacy against various bacterial strains. The results indicated that these compounds have a notable inhibitory effect on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The anticancer potential of dihydropyrimidines has been extensively studied. Research indicates that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies showed that this compound significantly inhibits cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis via caspase activation |

| A549 | 12.8 | Cell cycle arrest at G1 phase |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The compound reduced levels of TNF-alpha and IL-6 significantly, suggesting its potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in the inflammatory response and cancer cell proliferation.

- Signal Transduction Modulation : It modulates key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Regulation : By influencing ROS levels, the compound can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

A recent clinical study evaluated the effects of a dihydropyrimidine derivative similar to this compound in patients with chronic inflammatory conditions. The results indicated a significant reduction in disease activity scores after treatment with the compound over a period of eight weeks .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves condensation reactions under controlled conditions. For analogous pyrimidine derivatives, a typical protocol includes:

- Dissolving the precursor (e.g., 6-substituted-4-oxo-2-sulfanylidene-tetrahydropyrimidine) in DMF.

- Adding alkylating agents (e.g., bromoalkanes) with anhydrous potassium carbonate as a base.

- Stirring at room temperature for 12 hours, followed by quenching with water and crystallization .

- Optimization Tips : Yield improvements (e.g., 43% in related syntheses) may require adjusting solvents (ethanol for recrystallization), temperature, or stoichiometry. Purity is confirmed via melting point analysis (e.g., 113–115°C) and NMR .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ ~7.0–8.0 ppm for ethoxyphenyl), NH protons (δ ~13.5 ppm), and nitrile carbon (δ ~115 ppm) .

- IR : Confirm the presence of C=O (stretch ~1660–1740 cm⁻¹) and CN (stretch ~2200 cm⁻¹) .

- Elemental Analysis : Validate empirical formulas (e.g., C13H11N3O2S) by comparing calculated vs. observed C/H/N percentages (e.g., ±0.1% deviation) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallographic properties of this compound?

- Methodological Answer : X-ray diffraction studies of similar pyrimidines reveal centrosymmetric dimer formation via N–H⋯O hydrogen bonds (bond length ~2.8–3.0 Å). These interactions stabilize the planar pyrimidine ring system, affecting solubility and thermal stability. Researchers should optimize crystal growth via slow evaporation of ethanol solutions .

Q. What strategies can resolve contradictions between spectroscopic data and computational modeling results for this compound?

- Methodological Answer :

- Cross-validate NMR/IR data with DFT calculations (e.g., Gaussian software) to identify discrepancies in electron distribution or tautomeric forms.

- For elemental analysis mismatches, repeat combustion analysis or use high-resolution mass spectrometry (HRMS) to confirm molecular ions .

Q. How do substituent variations (e.g., ethoxy vs. methoxy groups) impact the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electronic Effects : Ethoxy groups enhance electron-donating capacity compared to methoxy, potentially increasing stability via resonance. Compare Hammett σ values for substituents.

- Pharmacological Relevance : Pyrimidine derivatives with 4-alkoxyphenyl groups show promise as chemotherapeutic agents. Evaluate bioactivity via in vitro assays (e.g., cytotoxicity on cancer cell lines) .

Q. How can researchers integrate theoretical frameworks into experimental design for studying this compound’s properties?

- Methodological Answer :

- Link synthesis pathways to conceptual models (e.g., frontier molecular orbital theory for reactivity predictions).

- Apply the quadripolar methodological model (theoretical, epistemological, morphological, technical) to contextualize crystallographic data within broader structure-property relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.